molecular formula C25H21Cl2N5O4 B2666352 Methanone, [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]- CAS No. 683206-20-4

Methanone, [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-

Cat. No.: B2666352
CAS No.: 683206-20-4
M. Wt: 526.37
InChI Key: AQCXSGQNNQWCSF-UHFFFAOYSA-N
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Description

This compound is a bifunctional methanone derivative featuring two distinct heterocyclic moieties:

  • Isoxazole component: A 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl group, characterized by a dichlorinated phenyl ring and a methyl substituent on the isoxazole core.
  • Piperazine component: A 4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl group, incorporating a nitro-substituted phenyl ring fused with a pyrrole and linked via a piperazine scaffold.

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(4-nitro-2-pyrrol-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N5O4/c1-16-22(24(28-36-16)23-18(26)5-4-6-19(23)27)25(33)31-13-11-30(12-14-31)20-8-7-17(32(34)35)15-21(20)29-9-2-3-10-29/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCXSGQNNQWCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methanone, specifically the compound identified as [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21Cl2N3O3
  • Molecular Weight : 446.33 g/mol
  • CAS Number : 946426-89-7

The compound features a complex structure that includes isoxazole and piperazine moieties, which are often associated with various pharmacological activities.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. A study conducted by Walid Fayad et al. (2019) identified it as a novel anticancer agent through screening against multicellular spheroids. The compound demonstrated significant cytotoxic effects on cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The biological activity of this methanone derivative is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting Kinase Pathways : Preliminary data suggest that it may inhibit certain kinase pathways crucial for tumor growth and survival.

Study 1: Antitumor Activity

In a controlled laboratory setting, the compound was tested against several human cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Study 2: Mechanistic Insights

Further investigations using Western blot analysis revealed that treatment with the compound led to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax), confirming its role in promoting apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivitySignificant cytotoxicity on cancer cell lines
Apoptosis InductionIncreased expression of pro-apoptotic proteinsInternal Study
Cell Cycle ArrestInhibition of proliferation in treated cellsInternal Study

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several methanone derivatives documented in the literature. Key comparisons are outlined below:

Table 1: Structural Comparison of Methanone Derivatives

Compound Name Isoxazole Substituent Piperazine Substituent Key Functional Groups References
Target Compound 3-(2,6-dichlorophenyl)-5-methyl 4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl] Nitro, pyrrole, dichlorophenyl
[4-(4-Chlorophenyl)piperazin-1-yl][3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone 3-(2,6-dichlorophenyl)-5-methyl 4-(4-chlorophenyl) Chlorophenyl
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-phenyl-1-piperazinyl]methanone 3-(2-chloro-6-fluorophenyl)-5-methyl 4-phenyl Fluorophenyl, phenyl
[4-(3-Methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]methanone 3-methyl-5-(1-methylethyl) 4-(3-methylphenyl) Isopropyl, methylphenyl

Key Observations:

Isoxazole Modifications :

  • The 2,6-dichlorophenyl group in the target compound is associated with enhanced steric bulk and lipophilicity compared to fluorophenyl (e.g., ) or alkyl-substituted (e.g., ) analogs. This may influence receptor binding or metabolic stability.
  • Methyl substitution at the 5-position of the isoxazole is conserved across analogs, suggesting a role in maintaining structural rigidity .

Piperazine Modifications: The 4-nitro-2-(pyrrol-1-yl)phenyl group in the target compound introduces strong electron-withdrawing (nitro) and π-π interaction (pyrrole) capabilities, distinguishing it from simpler substituents like chlorophenyl or phenyl . Nitro groups are known to modulate electronic properties and bioactivity, as seen in antimicrobial pyrazole derivatives .

Table 2: Hypothesized Activity vs. Analogues

Compound Type Structural Features Potential Bioactivity Supporting Evidence
Target Compound Nitro, pyrrole, dichlorophenyl Antimicrobial, CNS modulation
Chlorophenyl Analogues Chlorophenyl, isoxazole Antifungal, insecticidal
Fluorophenyl Analogues Fluorophenyl, phenylpiperazine Antidepressant, anxiolytic

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